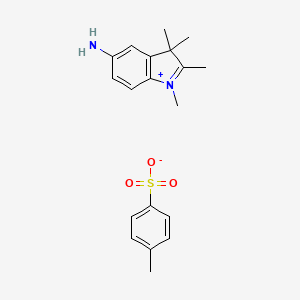
5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate is a chemical compound with a molecular weight of 360.48 . It is used in various scientific research and has been documented in NMR, HPLC, LC-MS, UPLC, and more .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups . The compound contains an indolium group, which is a type of heterocyclic compound. The indolium group is substituted with various functional groups, including an amino group and several methyl groups .Wissenschaftliche Forschungsanwendungen
Multiparticulate Systems in Drug Development
Multiparticulate systems containing derivatives of indolium and sulfonate compounds, such as 5-aminosalicylic acid (5-ASA), have shown promise in treating inflammatory bowel disease (IBD). These systems offer advantages like prolonged drug presence at the action site, improved drug bioavailability, and ease of administering large doses, which are crucial in IBD treatment (T. Bautzová, M. Rabišková, & A. Lamprecht, 2011).
Advances in Sulfonamide-based Medicinal Chemistry
Sulfonamide derivatives, sharing a functional group similar to the sulfonate part of the compound , have been extensively studied for their broad bioactive spectrum. These studies have led to the development of sulfonamide-based drugs with applications in treating various diseases, including microbial infections, cancer, and neurological disorders. This research area highlights the potential pharmaceutical applications of sulfonamide and indolium derivatives in developing new drugs with high activity and low toxicity (He Shichao et al., 2016).
Indole Synthesis Methodologies
The synthesis of indole derivatives, which is relevant to the indolium part of the compound, has been a significant area of interest due to indole alkaloids' diverse biological activities. Research in this field has focused on developing new methods for indole synthesis, offering insights into creating novel compounds with potential applications in drug development and other scientific research areas (D. Taber & Pavan K. Tirunahari, 2011).
Environment-friendly Alternatives for Industrial Processes
Research into sulfamic acid, related to the sulfonate group, as an environmentally friendly alternative for industrial cleaning and corrosion inhibition, underscores the importance of developing sustainable and less harmful chemicals for industrial applications. This area of study indicates the potential environmental benefits of researching and developing novel sulfonate derivatives for various industrial uses (C. Verma & M. Quraishi, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonate;1,2,3,3-tetramethylindol-1-ium-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2.C7H8O3S/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H,13H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYWOGMXNMOJFL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(C1(C)C)C=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

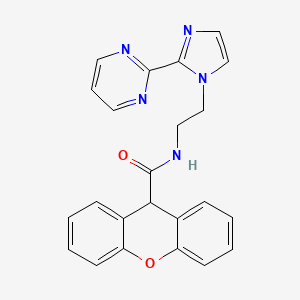
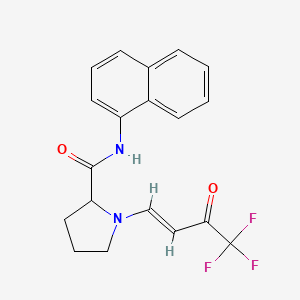
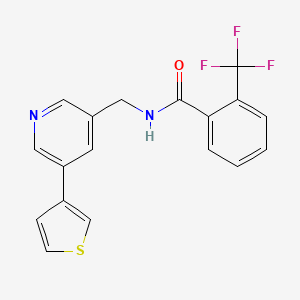
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2577879.png)

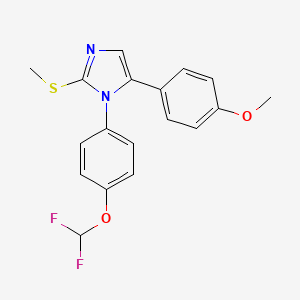
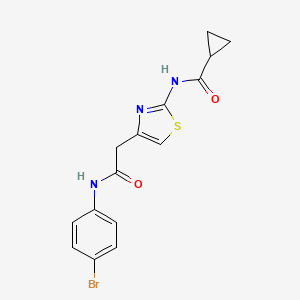


![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2577890.png)

![5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2577893.png)
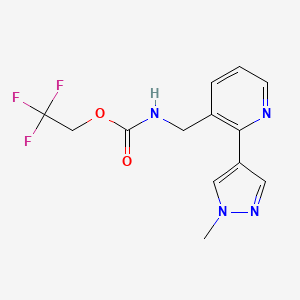
![5-([(4-Chlorophenyl)sulfanyl]methyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2577895.png)